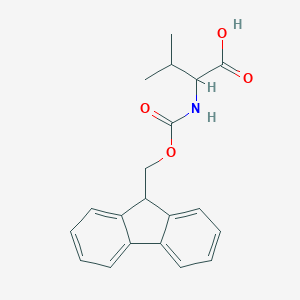

Fmoc-L-valine

Vue d'ensemble

Description

Fmoc-L-valine (N-(9-Fluorenylmethoxycarbonyl)-L-valine) is a protected amino acid widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₀H₂₁NO₄, with a molecular weight of 339.39 g/mol (CAS: 68858-20-8) . The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group during peptide elongation. This protection is removed under mild basic conditions (e.g., piperidine), making it compatible with acid-sensitive side-chain protecting groups .

Key properties include:

Méthodes De Préparation

Classical Solution-Phase Synthesis and Recrystallization

Ethanol/Water System for Crystallization

A widely adopted method involves dissolving crude N-Fmoc-L-valine in an ethanol/water system, followed by controlled crystallization. As detailed in a patent covering N-Fmoc-amino acid purification , the process begins by dissolving the crude product in a solvent mixture (e.g., ethanol:water = 3:2) at elevated temperatures (80°C). After complete dissolution, the solution is cooled to room temperature and left overnight to crystallize. The crystals are filtered, washed with the same solvent system, and dried under vacuum. For N-Fmoc-L-valine, analogous conditions yield purities exceeding 99% via high-performance liquid chromatography (HPLC) .

Key parameters include:

-

Solvent ratio : Ethanol-to-water ratios between 1:1 and 4:1 optimize solubility and crystallization kinetics.

-

Temperature : Heating to 80°C ensures complete dissolution, while slow cooling minimizes impurity incorporation.

-

Yield : Reported yields for structurally similar N-Fmoc-amino acids (e.g., N-Fmoc-L-isoleucine) reach 86–90% .

Acidic Work-Up and Extraction

Prior to crystallization, the synthetic crude product often requires extraction to remove unreacted Fmoc-Cl (9-fluorenylmethyl chloroformate) and byproducts. After Fmoc protection, the reaction mixture is adjusted to pH 2 using hydrochloric acid, precipitating the N-Fmoc-amino acid. Ethyl acetate extraction isolates the product, followed by drying with anhydrous sodium sulfate and solvent evaporation . This step ensures the removal of hydrophilic impurities and excess reagents.

Solid-Phase Synthesis Using 2-CTC Resin

Temporary Protection with 2-Chlorotrityl Chloride Resin

A 2023 protocol demonstrated the use of 2-chlorotrityl chloride (2-CTC) resin for Fmoc protection . In this method, L-valine is first immobilized on the resin via its carboxyl group. The free amino group is then silylated using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to prevent undesired side reactions. Subsequent treatment with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) introduces the Fmoc group under mild conditions. After deprotection with 1% trifluoroacetic acid (TFA), the resin-bound product is cleaved, yielding Fmoc-L-valine with side-chain protection intact .

Key Advantages

-

High purity : Liquid chromatography-mass spectrometry (LC-MS) confirms >98% purity.

-

Scalability : The resin-based approach facilitates multigram synthesis without intermediate purification.

-

Versatility : Adaptable to N-methylated or other modified amino acids .

Silylation-Mediated Fmoc Protection

Patent-Based Methodology for Fmoc-Amines

A 1997 patent outlines a stereoselective route for Fmoc-protected amines using silylating agents . For this compound, L-valine is treated with MSTFA or bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl (TMS) intermediate. This intermediate reacts with Fmoc-Cl in anhydrous dichloromethane, yielding the Fmoc-protected product. The TMS group is subsequently removed by methanol, precipitating this compound as a crystalline solid .

Performance Metrics

-

Yield : >95% for analogous Fmoc-amino acids (e.g., Fmoc-phenylalanine) .

-

Optical purity : Enantiomeric excess exceeds 90%, critical for peptide synthesis .

-

Side products : Minimal dipeptide formation (<1%) due to stringent anhydrous conditions .

Analytical Validation and Quality Control

Chromatographic Purity Assessment

HPLC and LC-MS are indispensable for verifying this compound purity. For instance, a study using a C18 column (254 nm detection) confirmed 99.97% purity for N-Fmoc-L-phenylalanine after recrystallization . Similarly, LC-MS in solid-phase protocols identified no residual TFA or silylating agents .

Melting Point and Solubility

Reported physical properties for this compound include :

| Property | Value |

|---|---|

| Melting point | 143–145°C |

| Solubility in methanol | Slightly turbid solution |

| Optical rotation (α) | -16° (c = 1, DMF) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ethanol/Water Crystallization | 86–90 | >99 | High | Moderate |

| 2-CTC Resin | 85–92 | >98 | Moderate | High |

| Silylation-Mediated | >95 | >99 | High | Low |

-

Ethanol/water crystallization balances cost and scalability but requires meticulous temperature control.

-

Solid-phase synthesis reduces purification steps but incurs higher resin costs.

-

Silylation-mediated methods achieve superior yields and purity but demand anhydrous conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Fmoc-L-valine can undergo substitution reactions where the Fmoc group is replaced by other functional groups.

Deprotection Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, forming valine and dibenzofulvene.

Common Reagents and Conditions:

Fmoc Protection: Fmoc-Cl, sodium bicarbonate, aqueous dioxane.

Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products:

Fmoc Protection: this compound.

Deprotection: Valine and dibenzofulvene.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis

Fmoc-L-valine is predominantly used as a protecting group in solid-phase peptide synthesis (SPPS). This technique allows for the selective modification of amino acids while preserving other functional groups. The Fmoc (9-fluorenylmethoxycarbonyl) group can be easily removed under mild alkaline conditions, facilitating the stepwise assembly of peptides.

Case Study: Synthesis of Complex Peptides

In a study by Chen et al. (2015), this compound was employed to synthesize a series of complex peptides. The researchers demonstrated that the incorporation of this compound significantly improved the yield and purity of the final product compared to traditional methods that did not utilize protecting groups .

Drug Development

Peptide-Based Therapeutics

this compound plays a crucial role in the design of peptide-based therapeutics. Its incorporation enhances the stability and bioavailability of drug candidates, making it an essential component in pharmaceutical formulations.

Case Study: Cardiovascular Research

Research has shown that branched-chain amino acids, including valine, can influence cardiovascular health. A study indicated that L-valine administration could attenuate arrhythmias and lower blood pressure in experimental models . This finding underscores the potential therapeutic applications of this compound derivatives in cardiology.

Biotechnology

Recombinant Protein Production

In biotechnology, this compound is used to incorporate specific amino acids into recombinant proteins. This incorporation improves both the yield and functionality of proteins produced through recombinant DNA technology.

Case Study: Metabolic Engineering

Wang et al. (2018) reported on the metabolic engineering of Corynebacterium glutamicum for enhanced L-valine production. By manipulating specific metabolic pathways, researchers were able to increase L-valine yields significantly, demonstrating the importance of amino acid availability in biotechnological applications .

Analytical Chemistry

Chromatography Techniques

this compound is utilized in various chromatography techniques for the separation and analysis of amino acids and peptides. Its unique properties allow for high-resolution results in analytical applications.

Data Table: Solubility Profile

The solubility of this compound in different solvents was investigated to optimize its use in analytical methods. The following table summarizes its solubility across several solvents at varying temperatures:

| Solvent | Solubility (g/L) | Temperature (°C) |

|---|---|---|

| Acetone | High | 25 |

| Methanol | Moderate | 25 |

| Ethanol | Low | 25 |

| Dimethylformamide | Very High | 25 |

This data indicates that this compound exhibits high solubility in dimethylformamide, making it suitable for various analytical applications .

Education and Training

This compound is frequently used in academic settings to teach students about peptide synthesis and the significance of protecting groups in organic chemistry. Its practical applications provide valuable hands-on experience for students studying biochemistry and molecular biology.

Mécanisme D'action

Mechanism:

Deprotection: The Fmoc group is removed by base-catalyzed elimination, forming valine and dibenzofulvene.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Structural Analogs: Fluorinated and Chlorinated Derivatives

Fmoc-L-valine derivatives with halogen substitutions exhibit distinct reactivity and applications:

| Compound | Fluorination/Chlorination | Reactivity | Applications | Stability Notes |

|---|---|---|---|---|

| This compound | None | Moderate | General SPPS, ADC linkers | Degrades under acidic silica |

| Fmoc-3-fluoro-DL-valine | Fluorine at C3 | High | Peptide synthesis, proteomics | Enhanced electrophilicity |

| Fmoc-3-chloro-DL-valine | Chlorine at C3 | Moderate | Similar to fluoro analog | Lower reactivity than fluoro |

Key Findings :

- Fluorination at C3 increases reactivity in nucleophilic substitution, enabling site-specific modifications in peptides .

- Chlorinated analogs show reduced reactivity compared to fluorinated ones due to lower electronegativity .

Isotope-Labeled Derivatives

Isotope-labeled this compound variants are critical for metabolic tracing and NMR studies:

| Compound | Isotope Labeling | Molecular Weight | Purity | Applications |

|---|---|---|---|---|

| This compound | None | 339.39 g/mol | >99.5% | General SPPS |

| Fmoc-Val-OH-d8 | Deuterium (8 atoms) | 347.43 g/mol | 98 atom% | Biological NMR, mass spec |

Key Findings :

- Deuterated Fmoc-Val-OH-d8 retains the Fmoc group’s stability while enabling precise tracking in isotopic labeling experiments .

Dipeptide Derivatives

This compound is incorporated into dipeptides for specialized applications:

Key Findings :

- Dipeptides like Fmoc-Val-Ala-OH serve as enzymatically cleavable linkers in ADCs, improving drug release kinetics .

- Hydrophobic Fmoc-dipeptides (e.g., Fmoc-LG/Fmoc-FG) form self-supporting gels at pH 4, with stiffness influenced by log P values .

Comparison with Boc-Protected Analogs

Boc (tert-butoxycarbonyl) and Fmoc protecting groups differ in deprotection conditions:

Key Findings :

- This compound outperforms Boc-L-valine in gram-scale syntheses, achieving higher enantiomeric excess (38% vs. 26%) .

- Boc deprotection requires harsh acidic conditions, limiting its use in acid-sensitive peptide sequences .

Stability and Handling

Comparative stability data under storage and synthesis conditions:

| Compound | Stability in Silica Chromatography | Recommended Purification Method |

|---|---|---|

| This compound | Degrades in acidic silica | Cold ether precipitation, neutral-buffer HPLC |

| Fmoc-3-fluoro-DL-valine | Stable under similar conditions | Standard silica chromatography |

Activité Biologique

Fmoc-L-valine (N-(9-fluorenylmethoxycarbonyl)-L-valine) is a derivative of the amino acid valine, widely employed in peptide synthesis and as a building block in various biochemical applications. This article delves into the biological activity of this compound, exploring its properties, applications, and relevant research findings.

This compound has the molecular formula CHNO and a molecular weight of 341.39 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis by providing stability and solubility.

Biological Activity

1. Antimicrobial Properties:

Research indicates that peptides rich in valine exhibit significant antimicrobial activity. For instance, a study synthesized α-helical peptides containing valine and arginine, revealing that these peptides effectively reduced bacterial counts in vivo, particularly against Salmonella enterica . The optimal chain length for these peptides was identified as 16-mers, demonstrating enhanced therapeutic indices.

2. Self-Assembly and Structural Applications:

this compound has been shown to self-assemble into various nanostructures, which can be tailored through solvent manipulation. This property is exploited for creating bio-organic scaffolds with potential applications in drug delivery and tissue engineering . For example, at specific concentrations (3 mM), this compound forms fibrous structures that transition to fibrillar assemblies at higher concentrations (8 mM), indicating its versatility in structural applications.

3. Metabolic Engineering:

In metabolic engineering contexts, this compound plays a role in optimizing the production of L-valine through genetically modified strains such as Corynebacterium glutamicum. Techniques like fluorescence-activated cell sorting (FACS) have been utilized to isolate high-yield L-valine-producing mutants, demonstrating the compound's relevance in biotechnological advancements .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Peptide Development

A series of α-helical peptides were synthesized incorporating this compound. The study demonstrated that these peptides exhibited increased antimicrobial activity with optimal chain lengths. The VR3 peptide variant was particularly effective, leading to significant reductions in bacterial populations in murine models .

Case Study 2: Structural Applications

Investigations into the self-assembly of this compound revealed its ability to form diverse nanostructures useful for various biomedical applications. Controlled experiments indicated that changes in concentration led to distinct structural morphologies, emphasizing its potential for creating functional materials .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-L-valine in solid-phase peptide synthesis (SPPS)?

this compound serves as a protected amino acid building block in SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group during peptide elongation, preventing unwanted side reactions. After coupling, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent residue addition . Valine’s branched side chain (isopropyl) introduces hydrophobicity, influencing peptide folding and solubility. Standard protocols recommend dissolving this compound in DMSO (up to 250 mg/mL) for optimal coupling efficiency .

Q. How does the purity of this compound affect peptide synthesis outcomes?

Impurities (>0.1% free amino acids) can lead to truncated sequences or deletion peptides. High-purity this compound (>99.5%) is critical for minimizing side products. Analytical methods like HPLC (with UV detection at 265 nm for Fmoc absorbance) and mass spectrometry are used to verify purity. Contaminants such as residual solvents (e.g., DMF) or diastereomers may alter reaction kinetics, necessitating rigorous quality control via Certificates of Analysis (COA) .

Q. What are the solubility challenges of this compound in organic solvents?

this compound exhibits limited solubility in nonpolar solvents (e.g., dichloromethane) but dissolves readily in polar aprotic solvents like DMSO or DMF. For coupling reactions, a concentration of 0.1–0.3 M in DMF is typical. Ultrasonication may enhance dissolution. Pre-activation with carbodiimides (e.g., HBTU) and additives (e.g., HOBt) improves solubility by forming reactive esters .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis protocols using this compound?

Microwave irradiation accelerates coupling and deprotection steps. For example, in gram-scale synthesis, microwave conditions (50–60°C, 30–60 seconds per cycle) reduced racemization compared to conventional heating. However, enantiomeric excess (ee) varied between 26% (Boc-protected) and 38% (Fmoc-protected) in fiscalin B synthesis, highlighting the need for temperature and solvent optimization . Methodological adjustments include using low dielectric constant solvents (e.g., DMF) and monitoring ee via chiral HPLC .

Q. What contradictions exist in reported melting points and optical rotations for this compound?

Discrepancies in melting points (143–147°C vs. 182–187°C in Fmoc-L-tyrosine) and optical rotations (-17±1° vs. -22±2° for tyrosine derivatives) may arise from polymorphic forms or residual solvents. Researchers should cross-reference batch-specific COAs and validate measurements using differential scanning calorimetry (DSC) and polarimetry. For example, this compound’s optical rotation in DMF (c = 1%) should align with literature values (-17° to -18°) .

Q. How do side-chain protecting groups influence this compound’s reactivity in convergent peptide synthesis?

Valine’s isopropyl group typically requires no side-chain protection, but orthogonal protection (e.g., trityl for glutamine) in multi-residue systems can sterically hinder coupling. Kinetic studies show that bulky residues adjacent to this compound reduce coupling efficiency by 15–20%, necessitating extended reaction times or double coupling protocols. Computational modeling (e.g., molecular dynamics) helps predict steric clashes .

Q. What analytical strategies resolve contradictions in chiral purity data for Fmoc-protected amino acids?

Conflicting ee values may stem from racemization during storage or synthesis. Advanced techniques include:

- Chiral HPLC : Use a Crownpak CR-I column with UV detection for enantiomer separation.

- Circular Dichroism (CD) : Compare CD spectra to reference standards.

- NMR with chiral solvating agents : Lanthanide shift reagents (e.g., Eu(hfc)₃) enhance diastereotopic splitting .

Q. Methodological Considerations

- Data Validation : Cross-check melting points, optical rotations, and purity metrics against independent sources (e.g., [2] vs. [5]) to identify batch-specific anomalies.

- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as optimizing microwave protocols for improved ee .

- Synthesis Optimization : Use design-of-experiment (DoE) approaches to evaluate solvent, temperature, and coupling reagent interactions .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317560 | |

| Record name | FMOC-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68858-20-8 | |

| Record name | FMOC-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68858-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMOC-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.